molecular formula C13H16N2O5 B554521 N-Cbz-D-Glutamine CAS No. 13139-52-1

N-Cbz-D-Glutamine

Cat. No. B554521
CAS RN: 13139-52-1
M. Wt: 280,28 g/mole
InChI Key: JIMLDJNLXLMGLX-SNVBAGLBSA-N
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Scientific Research Applications

1. Antitumor Activity in Cancer Research

N-Cbz-D-Glutamine, as part of glutaminase inhibitors like CB-839, demonstrates significant antitumor activity. CB-839 inhibits the mitochondrial enzyme glutaminase, essential for the conversion of glutamine to glutamate, a crucial step in cancer cell metabolism. This inhibition has shown promising results in various cancer types, including triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC) (Gross et al., 2014).

2. Diagnostic and Monitoring Techniques

Innovative diagnostic techniques such as GluCEST MRI have been developed to detect early responses to glutaminase inhibition in cancer, like in TNBC models treated with CB-839. This technique allows for more sensitive detection of glutamate, a key metabolite in glutaminolysis (Zhou et al., 2018).

3. Development of Glutaminase Inhibitors

Research has focused on developing novel and potent glutaminase inhibitors targeting glutamine metabolism in cancer. CB-839, the most advanced in clinical trials, is being evaluated for various cancers. Studies have provided insights into the potential binding sites and biochemical techniques for identifying and designing small-molecule inhibitors (Xu et al., 2018).

4. Combination Therapies in Cancer Treatment

Studies have shown that CB-839, a glutaminase inhibitor, can synergize with other treatments like signal transduction pathway inhibitors, CDK4/6 inhibitors, and PARP inhibitors. This combination therapy enhances anti-tumor activity in preclinical models and offers a rationale for clinical testing in various cancers (Rodriguez et al., 2015).

5. Treatment of Hematological Malignancies

Glutaminase inhibition has also shown potential in treating acute myeloid leukemia (AML) and multiple myeloma. CB-839 has demonstrated the ability to reduce oxidative phosphorylation in AML cells, leading to proliferation arrest and apoptosis. This suggests a novel therapeutic strategy for AML (Jacque et al., 2015).

Mechanism of Action

Target of Action

Z-D-Gln-OH, also known as Z-D-glutamine or N-Cbz-D-Glutamine, is a derivative of the amino acid glutamine It is known that glutamine and its derivatives play a crucial role in various biochemical processes, suggesting that z-d-gln-oh may interact with a range of enzymes and proteins within the cell .

Mode of Action

It is known that glutamine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Biochemical Pathways

Glutamine and its derivatives, including Z-D-Gln-OH, are involved in several metabolic pathways. These include the synthesis of nucleic acids and proteins, redox homeostasis, generation of metabolites that drive the tricarboxylic acid (TCA) cycle, elimination of reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that the compound is a white powder with a molecular weight of 28028 . It is slightly soluble in DMSO and methanol

Result of Action

Given its potential role in various biochemical processes, it is plausible that z-d-gln-oh could influence a range of cellular functions, from energy production and redox balance to protein synthesis and cell signaling .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability and efficacy of Z-D-Gln-OH.

properties

IUPAC Name

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365257
Record name N-Cbz-D-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13139-52-1
Record name N-Cbz-D-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

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